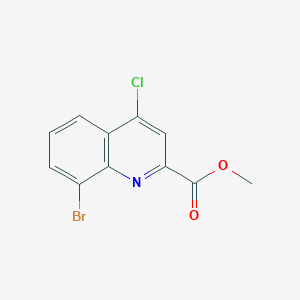

Methyl 8-bromo-4-chloroquinoline-2-carboxylate

描述

Methyl 8-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C({11})H({7})BrClNO(_{2}). It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method includes:

Bromination: Quinoline is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

Methyl 8-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Hydrolysis Products: 8-bromo-4-chloroquinoline-2-carboxylic acid.

科学研究应用

Methyl 8-bromo-4-chloroquinoline-2-carboxylate is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Utilized in the development of materials with specific electronic and optical properties.

作用机制

The mechanism by which Methyl 8-bromo-4-chloroquinoline-2-carboxylate exerts its effects depends on its application:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Drug Action: In medicinal chemistry, it may interact with molecular targets such as DNA, proteins, or cell membranes, disrupting their normal function and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- Methyl 8-bromoquinoline-2-carboxylate

- Methyl 4-chloroquinoline-2-carboxylate

- 8-bromo-4-chloroquinoline

Uniqueness

Methyl 8-bromo-4-chloroquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of diverse chemical entities.

生物活性

Methyl 8-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a quinoline ring structure with notable halogen substitutions, specifically bromine at the 8-position and chlorine at the 4-position. The molecular formula is , with a molecular weight of approximately 297.54 g/mol. The presence of these halogens enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with receptor sites, influencing cellular signaling pathways that are crucial for various biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against resistant strains.

Antifungal Activity

This compound also demonstrates antifungal properties, with effective inhibition against various fungal species:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.02 |

| Aspergillus niger | 0.04 |

This dual antimicrobial action makes it a versatile candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive study examined the efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations, indicating potential for therapeutic use in treating infections caused by resistant bacteria .

- Mechanistic Insights : Research utilizing in silico docking studies revealed that the compound binds effectively to target enzymes, suggesting a mechanism where it disrupts normal metabolic processes in pathogens .

- Comparative Analysis : A comparative study with other quinoline derivatives showed that this compound had superior antibacterial activity compared to its analogs, attributed to its unique halogen substitutions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-bromo-4-chloroquinoline-2-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving brominated and chlorinated precursors. For example, a modified Gould-Jacobs reaction may be employed, where cyclization of substituted anilines with β-keto esters under acidic conditions yields the quinoline core. Intermediate characterization should include:

- NMR spectroscopy : Confirm regioselectivity of bromine and chlorine substitution (e.g., H NMR for aromatic protons, C NMR for carbonyl and halogenated carbons).

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H] or [M+Na]).

- HPLC purity analysis : Use a C18 column with UV detection at 254 nm to ensure >95% purity .

Q. How can crystallographic data for this compound be validated?

- Methodological Answer : Use the WinGX suite to process single-crystal X-ray diffraction data. Key steps include:

- Data reduction with SADABS or SAINT for absorption corrections.

- Structure solution via direct methods (e.g., SHELXS ) and refinement with SHELXL to model anisotropic displacement parameters.

- Validation metrics : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ), and geometric outliers (e.g., bond length deviations using PLATON ) .

Advanced Research Questions

Q. How can structural distortions in this compound crystals be analyzed during refinement?

- Methodological Answer : Use ORTEP-3 to visualize anisotropic displacement ellipsoids and identify thermal motion artifacts. For example:

- Compare experimental bond lengths/angles to DFT-optimized geometries (e.g., Gaussian 16 with B3LYP/6-31G(d)).

- Address data contradictions by testing alternate refinement models (e.g., twinning with TWINABS or disorder modeling in SHELXL ) .

- Data Table : Example refinement metrics for a hypothetical crystal structure:

| Parameter | Value | Acceptable Range |

|---|---|---|

| R1 (all data) | 0.042 | <0.05 |

| wR2 (all data) | 0.112 | <0.15 |

| C-Cl bond length (Å) | 1.734 | 1.72–1.76 |

| Br-C-C angle (°) | 120.3 | 119–121 |

Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data for halogenated quinolines?

- Methodological Answer :

- Dynamic NMR : Probe rotational barriers of substituents (e.g., variable-temperature H NMR to detect hindered rotation of the methyl ester).

- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) can clarify electron density ambiguities near heavy atoms (Br/Cl).

- DFT-assisted refinement : Incorporate computational electrostatic potential maps to validate experimental charge density models .

Q. Methodological Tools and Software

Q. Which software packages are essential for analyzing this compound derivatives?

- Recommendations :

- Structure solution : SHELXD (for experimental phasing) or SIR2014 (direct methods).

- Visualization : Mercury for packing diagrams; CYLview for interactive 3D rendering.

- Validation : CheckCIF for IUCr compliance; MoPro for charge density analysis .

Q. Data Contradiction Analysis

Q. How to address conflicting reactivity data in halogen displacement reactions?

- Case Study : If bromine at C8 exhibits unexpected stability during nucleophilic substitution, consider:

属性

IUPAC Name |

methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNWDAGFVWSOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674815 | |

| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-68-3 | |

| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。